molecular formula C19H22N4O8 B2670753 Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351658-54-2

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2670753
CAS No.: 1351658-54-2
M. Wt: 434.405
InChI Key: CXOGKPZQRHZNPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. The final esterification step involves the reaction of the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield oxides, while reduction of the azetidine ring may produce amines.

Scientific Research Applications

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the binding affinity of the compound to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is unique due to the presence of both the oxadiazole and azetidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4.C2H2O4/c1-3-24-17(23)13-6-4-5-7-14(13)19-15(22)10-21-8-12(9-21)16-18-11(2)20-25-16;3-1(4)2(5)6/h4-7,12H,3,8-10H2,1-2H3,(H,19,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGKPZQRHZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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